[(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE
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Overview
Description
[(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE: is an organic compound that features a combination of aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE typically involves the esterification of 4-formylbenzoic acid with 2-(4-methoxyanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used as a scaffold for designing molecules with specific biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties. Its derivatives could exhibit therapeutic effects, making it a potential lead compound for drug development.
Industry
In the material science industry, the compound can be used in the synthesis of polymers and advanced materials. Its aromatic structure and functional groups contribute to the properties of the resulting materials, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE involves its interaction with specific molecular targets. For instance, if the compound is designed to inhibit an enzyme, it may bind to the active site, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]acetic acid
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modifications, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-8-6-14(7-9-15)18-16(20)11-23-17(21)13-4-2-12(10-19)3-5-13/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDCVWFCKIQTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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